2-[(4-Methoxyphenyl)methoxy]cyclopropane-1-carboxylic acid
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Overview
Description
2-[(4-Methoxyphenyl)methoxy]cyclopropane-1-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a cyclopropane ring, a carboxylic acid group, and a methoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Methoxyphenyl)methoxy]cyclopropane-1-carboxylic acid typically involves multiple steps, starting with the formation of the cyclopropane ring. One common method is the reaction of 4-methoxybenzyl chloride with cyclopropane-1-carboxylic acid in the presence of a strong base such as sodium hydride (NaH). The reaction conditions require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. Advanced purification methods, such as column chromatography and recrystallization, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 2-[(4-Methoxyphenyl)methoxy]cyclopropane-1-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used to oxidize the compound, often resulting in the formation of carboxylic acids or ketones.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, with reagents such as hydrochloric acid (HCl) or acetic anhydride (Ac2O).
Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, such as oxidized or reduced forms, and substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, 2-[(4-Methoxyphenyl)methoxy]cyclopropane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a precursor for the synthesis of bioactive molecules or as a tool in studying enzyme mechanisms.
Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its derivatives may exhibit biological activities that are beneficial for treating various diseases.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other materials.
Mechanism of Action
The mechanism by which 2-[(4-Methoxyphenyl)methoxy]cyclopropane-1-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
2-[(4-Methoxyphenyl)ethoxy]cyclopropane-1-carboxylic acid
2-[(4-Methoxyphenyl)methyl]cyclopropane-1-carboxylic acid
2-[(4-Methoxyphenyl)propoxy]cyclopropane-1-carboxylic acid
Uniqueness: 2-[(4-Methoxyphenyl)methoxy]cyclopropane-1-carboxylic acid is unique due to its specific structural features, such as the methoxyphenyl group attached via a methoxy linker. This structural difference can influence its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methoxy]cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-15-9-4-2-8(3-5-9)7-16-11-6-10(11)12(13)14/h2-5,10-11H,6-7H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWRCXUBHIZPJAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2CC2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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